molecular formula C20H19N7O2S2 B2572748 N-(2-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 893992-33-1

N-(2-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2572748
CAS No.: 893992-33-1
M. Wt: 453.54
InChI Key: KUHNLSRGGFKERD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H19N7O2S2 and its molecular weight is 453.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

N-(2-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, due to its complex chemical structure involving [1,2,4]triazolo and pyridazine moieties, is closely related to the research on compounds with potential antiproliferative activities against various cancer cell lines. The synthesis of related compounds has shown that modifications in the molecular structure can influence their biological activities, including antiproliferative effects on endothelial and tumor cells, highlighting the potential for therapeutic applications in oncology. For instance, compounds with the [1,2,4]triazolo[4,3-b]pyridazine derivatives have demonstrated capabilities in inhibiting the proliferation of both endothelial and tumor cells, thus providing a foundation for further exploration of similar compounds in cancer treatment (Ilić et al., 2011).

Antimicrobial and Antifungal Applications

Related research on heterocyclic compounds, including those with [1,2,4]triazolo[4,3-b]pyridazine derivatives, has shown significant antibacterial and antifungal activities. These compounds have been synthesized and tested against a range of gram-positive and gram-negative bacteria as well as various fungi, demonstrating the potential of such chemical structures in developing new antimicrobial and antifungal agents. This indicates that this compound and its analogs could be explored for their antimicrobial properties, contributing to the fight against resistant strains of bacteria and fungi (Patel et al., 2015).

Potential for Insecticidal Applications

Further extending the range of applications, derivatives of similar molecular frameworks have been assessed for insecticidal activities, particularly against agricultural pests such as the cotton leafworm, Spodoptera littoralis. The synthesis of new heterocycles incorporating thiadiazole moiety and their evaluation as insecticides underscore the potential of utilizing such compounds in developing novel, efficient insecticidal agents. This suggests that compounds like this compound could also be explored for their utility in pest management, contributing to the development of new strategies in agricultural protection (Fadda et al., 2017).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(2-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins . These interactions are essential for its potential anticancer activity, as they can lead to the inhibition of tumor growth and metastasis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins . Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of certain kinases, which are critical for cell signaling and proliferation . This inhibition can result in the suppression of tumor growth and the induction of apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and activity. For instance, it has been shown to affect metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular metabolism . These interactions can lead to changes in the overall metabolic profile of cells, contributing to its therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions are essential for its therapeutic efficacy, as they ensure that the compound reaches its intended site of action.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate site within the cell, contributing to its overall therapeutic efficacy.

Properties

IUPAC Name

N-[2-[6-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2S2/c1-13-11-31-20(22-13)23-17(28)12-30-18-8-7-15-24-25-16(27(15)26-18)9-10-21-19(29)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,21,29)(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHNLSRGGFKERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.